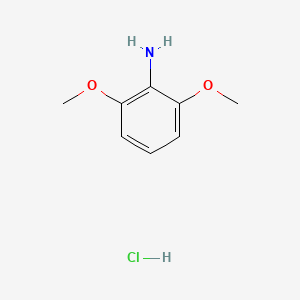

2,6-Dimethoxyaniline hydrochloride

描述

Historical Context and Chemical Classification

2,6-Dimethoxyaniline hydrochloride belongs to the class of aromatic amine salts, specifically representing a substituted aniline derivative that has been systematically studied within the broader context of methoxyaniline chemistry. The compound emerged from the systematic exploration of aromatic amine modifications, where researchers sought to understand how methoxy substituents at specific positions influence the chemical and physical properties of aniline derivatives. Within the chemical classification system, this compound is categorized as a primary aromatic amine hydrochloride salt, distinguished by its specific substitution pattern that places methoxy groups at the 2 and 6 positions relative to the amino group.

The development of this compound reflects the broader historical progression in aromatic chemistry, where scientists have systematically investigated how different substituent patterns affect molecular behavior and reactivity. The hydrochloride salt formation represents a common strategy in pharmaceutical and chemical research to improve compound stability, solubility, and handling characteristics. Research has shown that the formation of hydrochloride salts often enhances the crystalline properties of organic compounds, making them more suitable for purification and storage.

The classification of this compound within the broader family of aromatic amines places it among compounds that exhibit significant electronic effects due to the presence of electron-donating methoxy groups. This classification has important implications for understanding its reactivity patterns and potential applications in synthetic chemistry. The compound represents a specific example of how salt formation can modify the properties of aromatic amines while maintaining their fundamental structural characteristics.

Nomenclature and Molecular Identity

This compound possesses a well-defined molecular identity characterized by the Chemical Abstracts Service number 375397-36-7. The compound's systematic name reflects its structural composition, incorporating two methoxy groups positioned at the 2 and 6 carbon atoms of the benzene ring, with an amino group at the 1 position, forming a salt with hydrochloric acid. The molecular formula C₈H₁₂ClNO₂ accurately represents the elemental composition, indicating the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, which clearly indicates both the substitution pattern and the salt formation. Alternative nomenclature systems may refer to the compound using various synonyms, but the systematic name remains the most precise descriptor of its chemical structure. The compound's identification is further supported by its unique molecular descriptor language number MFCD09878313, which provides an unambiguous reference for chemical databases and research applications.

Table 1: Molecular Identity Parameters

The molecular identity of this compound is further characterized by its specific three-dimensional structure, which influences its chemical behavior and interactions with other molecules. The spatial arrangement of the methoxy groups creates specific steric and electronic environments that distinguish this compound from other isomeric forms of dimethoxyaniline hydrochlorides.

Relationship to Parent Compound (2,6-Dimethoxyaniline)

The relationship between this compound and its parent compound 2,6-dimethoxyaniline represents a fundamental example of acid-base chemistry in aromatic systems. The parent compound, with Chemical Abstracts Service number 2734-70-5, serves as the free base form that readily forms salts with various acids. When 2,6-dimethoxyaniline reacts with hydrochloric acid, it forms the corresponding hydrochloride salt through protonation of the amino group, resulting in enhanced water solubility and modified physical properties compared to the neutral amine.

Research demonstrates that the parent compound 2,6-dimethoxyaniline exhibits a molecular formula of C₈H₁₁NO₂ with a molecular weight of 153.18 grams per mole. The formation of the hydrochloride salt adds hydrochloric acid to this structure, increasing the molecular weight to 189.64 grams per mole and fundamentally altering the compound's chemical behavior. The salt formation process involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom of the amino group, creating a positively charged ammonium ion paired with a chloride anion.

Table 2: Comparative Analysis of Parent Compound and Hydrochloride Salt

| Property | 2,6-Dimethoxyaniline | This compound |

|---|---|---|

| Chemical Abstracts Service Number | 2734-70-5 | 375397-36-7 |

| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ |

| Molecular Weight (g/mol) | 153.18 | 189.64 |

| Physical State | Solid powder | Crystalline solid |

| Melting Point | 71-74°C | 33-36°C |

The transformation from the free base to the hydrochloride salt significantly impacts the compound's physical properties, particularly its melting point, which decreases from 71-74°C for the parent compound to 33-36°C for the hydrochloride salt. This change reflects the different intermolecular forces present in the salt form compared to the neutral amine. The hydrochloride salt formation also enhances the compound's stability and handling characteristics, making it more suitable for storage and transportation in laboratory and industrial settings.

Structural Significance in Aromatic Chemistry

The structural configuration of this compound holds particular significance within the broader context of aromatic chemistry due to its unique substitution pattern and electronic properties. The positioning of methoxy groups at the 2 and 6 positions relative to the amino group creates a symmetrical arrangement that influences both the electronic distribution within the aromatic ring and the compound's overall reactivity profile. This substitution pattern is particularly noteworthy because it places electron-donating methoxy groups in positions that are ortho to the amino group, creating significant electronic interactions that affect the compound's chemical behavior.

Research in electrophilic aromatic substitution reactions demonstrates that methoxy groups function as activating substituents, directing subsequent reactions to specific positions on the aromatic ring. In the case of this compound, the presence of both amino and methoxy groups creates a complex electronic environment where multiple directing effects operate simultaneously. The amino group, being a strong electron-donating group, typically directs electrophiles to the ortho and para positions, while the methoxy groups also exhibit ortho and para directing properties.

The structural significance extends to the three-dimensional conformation of the molecule, where steric interactions between the methoxy groups and the amino group influence the overall shape and reactivity of the compound. The 2,6-substitution pattern creates what is known as steric hindrance around the amino group, which can affect the compound's ability to participate in certain chemical reactions and influences its binding interactions with other molecules. This steric environment is particularly important in pharmaceutical applications where molecular recognition and binding affinity are crucial factors.

The aromatic ring system in this compound exhibits resonance stabilization that is modified by the presence of the substituent groups. The methoxy groups can participate in resonance with the aromatic system through their oxygen atoms, which possess lone pairs of electrons that can delocalize into the ring system. This electronic delocalization contributes to the overall stability of the compound and influences its spectroscopic properties and chemical reactivity patterns.

属性

IUPAC Name |

2,6-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGARCFCWYJUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656928 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375397-36-7 | |

| Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Pharmacokinetics

Its log Kp (skin permeation) is -6.3 cm/s. These properties suggest that the compound has good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxyaniline hydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances in the environment can influence the compound’s action.

生化分析

Biochemical Properties

2,6-Dimethoxyaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hemoglobin, forming covalent bonds that can be detected using gas chromatographic-mass spectrometric assays

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in gene expression and impact cellular metabolism, which can be observed through various biochemical assays. These effects are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that the compound can degrade over time, affecting its efficacy and interactions with biomolecules. These temporal effects are essential for designing experiments and understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can vary significantly with dosage, highlighting the importance of dosage optimization in research. Understanding these dosage effects is crucial for designing safe and effective experiments.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound is involved in the metabolism of lidocaine, a local anesthetic, and can influence the levels of metabolites in this pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions are essential for understanding how the compound can be used in cellular research and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

2,6-Dimethoxyaniline hydrochloride is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is a derivative of aniline with two methoxy groups at the 2 and 6 positions. Its chemical structure can be represented as follows:

- Chemical Formula : C9H13ClN2O2

- Molecular Weight : 204.66 g/mol

Antimicrobial Activity

Research indicates that compounds related to 2,6-dimethoxyaniline exhibit significant antimicrobial properties. A study highlighted the effectiveness of various anilines against resistant strains of bacteria, demonstrating that modifications in the aniline structure can enhance antibacterial activity. For instance, derivatives showed inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which is linked to endoplasmic reticulum stress and subsequent cell death . The compound's IC50 values against various cancer cell lines ranged from 14 nM to 22 mM, indicating potent anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Tubulin Polymerization Interference : It disrupts microtubule formation, which is crucial for cell division .

- Antibacterial Mechanisms : The structural modifications enhance lipophilicity and electron-withdrawing properties, improving interaction with bacterial membranes .

Toxicity and Safety Profile

Despite its biological activities, the safety profile of this compound requires careful consideration. Toxicological studies indicate potential carcinogenic effects under certain conditions. For example, animal studies have shown that high doses can lead to tumors in specific organs .

Case Study: Carcinogenicity Testing

A notable case study involved a two-year feeding study on rats which revealed significant increases in the incidence of nasal cavity tumors among high-dose groups. This underscores the necessity for thorough risk assessments when considering therapeutic applications .

Data Summary

科学研究应用

Organic Synthesis

2,6-Dimethoxyaniline hydrochloride is utilized as a building block in organic synthesis. Its amino group can undergo various transformations, making it a versatile intermediate for synthesizing more complex molecules.

Key Reactions:

- N-Alkylation: The amino group can be alkylated to produce N-alkyl derivatives, which are important in pharmaceuticals.

- Diazotization: The compound can be diazotized to form diazonium salts, which are crucial intermediates in azo dye synthesis.

| Reaction Type | Description | Example |

|---|---|---|

| N-Alkylation | Formation of N-alkyl derivatives | 2,6-Dimethoxyaniline → N-Methyl-2,6-dimethoxyaniline |

| Diazotization | Conversion to diazonium salt | 2,6-Dimethoxyaniline → Diazonium salt |

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities. It has been studied for its anticancer properties and as a precursor for drug development.

Anticancer Activity:

Studies have shown that derivatives of 2,6-dimethoxyaniline possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation.

Case Study:

In vitro studies demonstrated that compounds derived from 2,6-dimethoxyaniline inhibited the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of approximately 15 µM and 20 µM respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Material Science

In material science, this compound is explored for its role in synthesizing polymers and conducting materials. Its ability to participate in polymerization reactions makes it valuable for developing conductive polymers used in electronic applications.

Conductive Polymers:

The compound can be polymerized to form polyaniline derivatives that exhibit electrical conductivity. These materials are investigated for applications in sensors, batteries, and organic light-emitting diodes (OLEDs).

Analytical Applications

The compound is also used as a reagent in analytical chemistry for the detection of various substances. Its derivatives can form colored complexes with metal ions, enabling quantitative analysis through spectrophotometry.

化学反应分析

Isothiocyanate Formation

2,6-Dimethoxyaniline reacts with thiophosgene (CSCl₂) to form 2-isothiocyanato-1,3-dimethoxybenzene. This reaction proceeds efficiently under mild conditions:

The reaction mechanism involves nucleophilic attack by the amine on thiophosgene, followed by elimination of HCl.

Bromination and Coupling

In a multi-step synthesis, 2,6-dimethoxyaniline undergoes bromination followed by coupling with chromen derivatives:

Oxidative Amination

2,6-Dimethoxyaniline participates in metal-catalyzed oxidative amination with phenols. Using Fe[TPP]Cl or Mn[TPP]Cl catalysts under ambient conditions:

| Catalyst | Oxidant | Solvent | Yield | Product |

|---|---|---|---|---|

| Fe[TPP]Cl (1 mol%) | HFIP, rt, O₂ | HFIP | 72% | para-Quinamine intermediates. |

| Mn[TPP]Cl (1 mol%) | TFA, 30 min | TFE | 68% | N,O-Biaryl derivatives. |

This method enables para-selectivity due to the directing effects of methoxy groups.

Acylation Reactions

The amine group reacts with acyl chlorides to form stable amides. For example:

| Acylating Agent | Base | Solvent | Yield | Application |

|---|---|---|---|---|

| 2-Chloroimidazolium | Triethylamine | DCM | 82% | Benzoquinone-aniline conjugates. |

Reaction proceeds via in-situ activation of carboxylic acids, followed by nucleophilic substitution.

Stability and Side Reactions

-

Oxidative Degradation : Prolonged exposure to oxidizing agents (e.g., H₂O₂) leads to quinone formation.

-

Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions, necessitating neutral pH during reactions .

Table 2: Spectroscopic Data for Key Products

| Product | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 2-Isothiocyanato-1,3-dimethoxybenzene | 7.16 (t, J=8.48 Hz), 3.90 (s) | 196 [M+H]⁺ |

| N-Aryl chromen amide | 3.78 (s, 6H), 7.14 (t, J=8 Hz) | 505 [M+H]⁺ |

相似化合物的比较

Structural and Physical Properties

Key structural analogs include 2,6-dimethylaniline hydrochloride (2,6-xylidine hydrochloride) and positional isomers like 2,5-dimethoxyaniline .

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | MW (g/mol) | Purity | Solubility (Water) | Storage Conditions |

|---|---|---|---|---|---|

| 2,6-Dimethoxyaniline hydrochloride | C₈H₁₁NO₂·HCl | 189.64 | ≥96% | Slightly soluble | Not specified |

| 2,6-Dimethylaniline hydrochloride | C₈H₁₁N·HCl | 157.64 | ≥95% | Not specified | -20°C, stable ≥4 years |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | >97.0% | Not specified | Not specified |

Key Differences :

- Substituents : Methoxy (-OCH₃) groups in 2,6-dimethoxyaniline vs. methyl (-CH₃) groups in 2,6-dimethylaniline. Methoxy groups increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to methyl groups .

- Molecular Weight : The hydrochloride form of 2,6-dimethoxyaniline is heavier than 2,6-dimethylaniline hydrochloride due to oxygen atoms in methoxy groups.

- Stability : 2,6-Dimethylaniline hydrochloride exhibits long-term stability at -20°C, whereas stability data for this compound is less documented .

Reactivity in Chemical Reactions

- Catalytic Oxidation : In oxidation reactions (e.g., using nitrobenzene derivatives), 2,6-dimethoxyaniline showed moderate conversion rates. However, HCl as an acid catalyst reduced selectivity and conversion compared to other acids like p-toluenesulfonic acid .

- Environmental Transformation: 2,6-Dimethoxyaniline undergoes hydrolysis in soil to form aniline (86% yield), a process mediated by humic substances. In contrast, 3-chloro-4-methoxyaniline oxidizes to 3-chloro-p-benzoquinone, indicating substituent-dependent degradation pathways .

Table 2: Reactivity Comparison

| Compound | Reaction Type | Key Product | Conversion/Selectivity |

|---|---|---|---|

| 2,6-Dimethoxyaniline | Hydrolysis | Aniline | 86% yield |

| 3-Chloro-4-methoxyaniline | Oxidation | 3-Chloro-p-benzoquinone | Not quantified |

| 2,6-Dimethylaniline | Catalytic oxidation | Nitrosobenzene | Lower at <65°C |

准备方法

Conversion to Hydrochloride Salt

Once 2,6-dimethoxyaniline is obtained, it can be converted into its hydrochloride salt by reacting it with hydrochloric acid. This process involves dissolving the aniline derivative in a suitable solvent and then adding hydrochloric acid to form the hydrochloride salt.

Analysis of Preparation Methods

The preparation of 2,6-dimethoxyaniline hydrochloride involves careful control of reaction conditions to achieve high purity and yield. The choice of solvent and the concentration of hydrochloric acid are crucial factors in this process.

Reaction Conditions

| Parameter | Description |

|---|---|

| Solvent | Ethyl acetate or similar organic solvents |

| Temperature | Room temperature or slightly elevated |

| Acid Concentration | Typically 3 mol/L HCl solution |

| Reaction Time | Until precipitation is complete |

Yield and Purity

The yield and purity of this compound can vary based on the specific conditions used. Generally, careful control of the reaction conditions can result in high purity and yield.

Research Findings and Challenges

Research on the preparation of this compound highlights the importance of optimizing reaction conditions to achieve high-quality products. Challenges include ensuring the stability of the compound during synthesis and purification.

常见问题

Q. What are the standard synthetic routes for preparing 2,6-dimethoxyaniline hydrochloride?

The compound is synthesized through nucleophilic substitution and subsequent reduction. For example, 2-nitroresorcinol can be methoxylated to form 2,6-dimethoxynitrobenzene, followed by catalytic hydrogenation to yield 2,6-dimethoxyaniline. The hydrochloride salt is obtained by treating the free base with hydrochloric acid in ether under controlled conditions . Alternative methods involve reacting 2,6-dimethoxyaniline with oxalyl chloride at elevated temperatures (e.g., 170°C) to form the hydrochloride derivative .

Q. Which analytical techniques are recommended for characterizing this compound?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for purity assessment, as demonstrated for structurally similar aniline derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with 2D NOESY experiments confirming spatial arrangements of substituents . Mass spectrometry (MS) and elemental analysis further validate molecular composition .

Q. What are the optimal storage conditions for this compound?

Contradictory evidence exists: one source recommends storage at 2–8°C , while another suggests stability at ≤30°C for analogous compounds . This discrepancy may arise from differences in salt form or experimental context. For long-term stability, store in airtight containers under inert gas (e.g., nitrogen) and protect from light and moisture .

Advanced Research Questions

Q. How does thermal stability impact synthetic protocols for this compound?

High-temperature reactions (e.g., 170°C with oxalyl chloride) are tolerated during synthesis, but prolonged heating may degrade the compound. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition thresholds. Contradictory storage guidelines (2–8°C vs. ≤30°C) suggest batch-specific stability testing is essential .

Q. What mechanistic insights explain the reactivity of 2,6-dimethoxyaniline in host-guest systems?

The electron-donating methoxy groups enhance the amine’s nucleophilicity, enabling strong binding to concave hosts like isophthalamide derivatives. NOESY NMR data confirm preorganization of the binding pocket, where hydrogen bonding and π-π interactions stabilize complexes. This property is exploited in supramolecular catalysis and sensor design .

Q. How can this compound be applied in targeted cancer therapies?

The compound serves as a precursor in synthesizing quinazolinone derivatives that co-target PARP-1 and BRD4. Methodologically, its hydrochloride salt is coupled with oxalyl chloride to form reactive intermediates for modular drug candidates. Structure-activity relationship (SAR) studies highlight the importance of methoxy positioning for binding affinity .

Q. How should researchers resolve contradictions in analytical data across sources?

Discrepancies in purity claims (e.g., ≥97% vs. ≥98%) or storage conditions require cross-validation using orthogonal techniques. For example, combine HPLC (for purity), Karl Fischer titration (for moisture content), and accelerated stability studies. Always reference batch-specific certificates of analysis (CoA) from suppliers .

Q. Methodological Notes

- Synthesis Optimization : Use freshly distilled tetrahydrofuran (THF) and triethylamine to minimize side reactions during amide coupling .

- Safety Protocols : Follow OSHA guidelines: wear nitrile gloves, work in a fume hood, and maintain medical observation for 48 hours post-exposure due to delayed toxicity risks .

- Data Validation : Cross-reference USP/NF monographs for regulatory compliance, especially when using the compound as a reference standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。